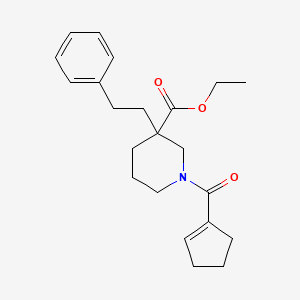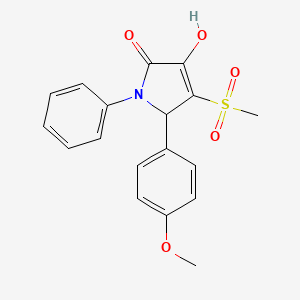
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness. CRL-40,940 is a modified version of Modafinil, a popular wakefulness-promoting drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase wakefulness, alertness, and vigilance in animal models and human clinical trials. It has also been shown to improve cognitive function, memory, and attention. In addition, it has been shown to have neuroprotective effects and may help to prevent cognitive decline associated with aging and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it has a long half-life, which makes it suitable for use in animal models and human clinical trials. It also has a low potential for abuse and addiction, which makes it a safer alternative to other wakefulness-promoting drugs such as amphetamines. One limitation of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential use in treating cognitive impairment associated with neurodegenerative diseases.
2. More research is needed to determine the long-term safety and efficacy of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide.
3. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in enhancing athletic performance and reducing fatigue.
4. Further research is needed to explore the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating other sleep disorders such as restless leg syndrome.
5. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating depression and other mood disorders.
Synthesis Methods
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is synthesized by the condensation of 4-chlorobenzaldehyde and 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The carboxylic acid group is then protected with tert-butyldimethylsilyl chloride, and the resulting intermediate is cyclized with triethylamine and 1,1'-carbonyldiimidazole to form the pyrrolidine ring.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been studied for its potential use in treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-2-5-14(12-13)17-6-3-11-21(17)18(22)20-16-9-7-15(19)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFFIBEMVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)